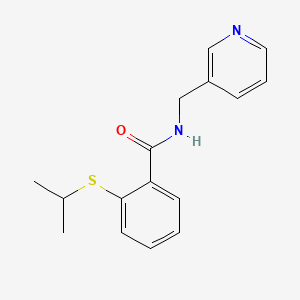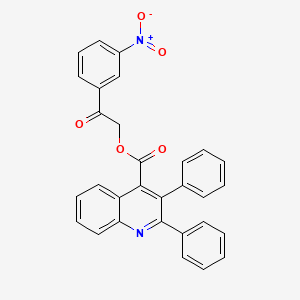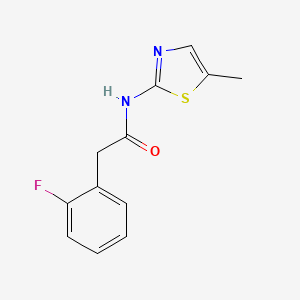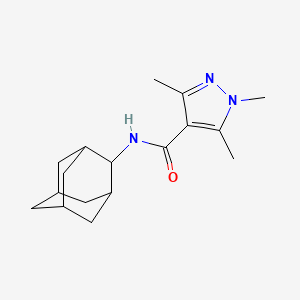
N-butyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
N-butyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as LY404039, is a drug that has been investigated for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This compound belongs to the class of mGluR2/3 receptor agonists and has been shown to modulate glutamatergic neurotransmission, which is involved in various brain functions such as learning, memory, and emotion.
Mecanismo De Acción
N-butyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as an agonist of mGluR2/3 receptors, which are located presynaptically on glutamatergic terminals. By stimulating these receptors, this compound reduces the release of glutamate, thereby decreasing excitatory neurotransmission. This mechanism of action is thought to underlie the compound's potential therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. These include reducing glutamate release, increasing GABA release, and modulating the activity of other neurotransmitter systems such as dopamine and serotonin. These effects are thought to contribute to the compound's potential therapeutic benefits in various disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its selectivity for mGluR2/3 receptors, which allows for more precise modulation of glutamatergic neurotransmission. However, one limitation is that the compound has a relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-butyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in addiction, where it may be able to reduce drug-seeking behavior by modulating glutamatergic neurotransmission. Another area of interest is its potential use in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Finally, further studies are needed to better understand the mechanisms underlying the compound's effects and to optimize its pharmacological properties for clinical use.
Aplicaciones Científicas De Investigación
N-butyl-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. The compound has been shown to modulate glutamatergic neurotransmission by selectively activating mGluR2/3 receptors, which are involved in regulating the release of glutamate, the main excitatory neurotransmitter in the brain.
Propiedades
IUPAC Name |
N-butyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-2-3-8-16-14(18)13-9-12(17-19-13)10-6-4-5-7-11(10)15/h4-7,13H,2-3,8-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHTXEQVSYPDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC(=NO1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-hydroxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4678390.png)
![N-allyl-2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B4678397.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4678412.png)

![ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4678426.png)

![N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4678446.png)
![6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4678450.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4678455.png)



![N-(2-fluorophenyl)-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4678509.png)